molecular formula C23H22N2O3S B2752789 4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide CAS No. 476626-34-3

4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide

Cat. No.: B2752789
CAS No.: 476626-34-3
M. Wt: 406.5
InChI Key: LUOPWOJMGFWLNE-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the naphthalene ring and the benzamide moiety suggests potential biological activity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide typically involves the following steps:

    Formation of the Sulfamoyl Group: This can be achieved by reacting a suitable amine with sulfuryl chloride or a similar reagent to introduce the sulfamoyl group.

    Attachment of the Naphthalen-1-yl Group: This step involves the coupling of the naphthalene derivative with the intermediate formed in the previous step, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Benzamide Moiety:

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent due to its structural features.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic natural substrates, leading to inhibition or activation of biological pathways. The naphthalene and benzamide moieties may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Naphthalene derivatives: Compounds like naphthalene-1-sulfonic acid, which have similar structural features.

    Benzamides: Compounds like N-(naphthalen-1-yl)benzamide, which share the benzamide moiety.

Uniqueness

4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide is unique due to the combination of the sulfamoyl, naphthalene, and benzamide groups, which may confer distinct biological and chemical properties not found in simpler analogs.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-3-16-25(17-4-2)29(27,28)20-14-12-19(13-15-20)23(26)24-22-11-7-9-18-8-5-6-10-21(18)22/h3-15H,1-2,16-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOPWOJMGFWLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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